6-Acetyl-2(3H)-benzothiazolone

Description

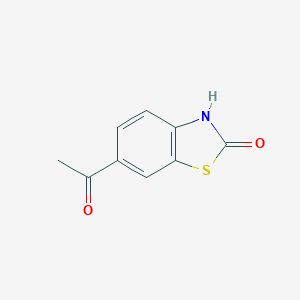

Structure

3D Structure

Properties

IUPAC Name |

6-acetyl-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c1-5(11)6-2-3-7-8(4-6)13-9(12)10-7/h2-4H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFRAIEFXNRTICG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)NC(=O)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351021 | |

| Record name | 6-Acetyl-2(3H)-benzothiazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133044-44-7 | |

| Record name | 6-Acetyl-2(3H)-benzothiazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 133044-44-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Acetyl-2(3H)-benzothiazolone chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for 6-Acetyl-2(3H)-benzothiazolone. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, analysis, and drug discovery.

Core Chemical Properties

6-Acetyl-2(3H)-benzothiazolone is a heterocyclic organic compound incorporating a benzothiazole core functionalized with an acetyl group. Its key chemical identifiers and physical properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₇NO₂S | [1][2] |

| Molecular Weight | 193.22 g/mol | [1] |

| CAS Number | 133044-44-7 | [2] |

| IUPAC Name | 6-acetyl-1,3-benzothiazol-2(3H)-one | [2] |

| Appearance | White to pale cream powder | [2][3] |

| Melting Point | 189.5-195.5 °C | [2][3] |

| SMILES | CC(=O)C1=CC2=C(C=C1)SC(=O)N2 | [2] |

| InChI Key | UFRAIEFXNRTICG-UHFFFAOYSA-N | [2] |

Chemical Structure

The structure of 6-Acetyl-2(3H)-benzothiazolone consists of a bicyclic system where a benzene ring is fused to a thiazole ring. The thiazole ring contains a ketone group at the 2-position and a nitrogen atom at the 3-position. An acetyl group is attached to the 6-position of the benzene ring.

Synthesis and Experimental Protocols

General Microwave-Assisted Synthesis of 6-Acyl-1,3-benzothiazol-2(3H)-one Derivatives [4][5]

This method offers a rapid and efficient route with reduced reaction times compared to conventional heating methods.[4]

-

Reactants : A suitable starting benzothiazolone precursor and an acylating agent.

-

Reaction Conditions : The reactants are subjected to microwave irradiation (MWI).[4]

-

Work-up :

-

The reaction mixture is poured into crushed ice.[5]

-

The resulting mixture is stirred for approximately one hour.[5]

-

The precipitated solid product is collected by suction filtration.[5]

-

The solid is washed with 5% sodium bicarbonate (NaHCO₃) solution and then with water.[5]

-

The product is dried and can be further purified by crystallization from an appropriate solvent.[5]

-

General workflow for the microwave-assisted synthesis of 6-acyl-1,3-benzothiazol-2(3H)-one derivatives.

Spectral Data Analysis

Detailed spectral data for 6-Acetyl-2(3H)-benzothiazolone is not explicitly published. However, based on data from closely related benzothiazole derivatives, the following characteristic spectral features can be anticipated.[6][7]

| Spectroscopy | Expected Peaks and Features |

| ¹H NMR (DMSO-d₆) | - Aromatic protons (C₆H₃) appearing as multiplets in the range of δ 7.0-8.0 ppm. - A singlet for the acetyl methyl protons (CH₃) around δ 2.5 ppm. - A broad singlet for the NH proton, typically downfield. |

| ¹³C NMR (DMSO-d₆) | - Carbonyl carbon of the acetyl group (C=O) around δ 195-200 ppm. - Carbonyl carbon of the thiazolone ring (C=O) around δ 170 ppm. - Aromatic carbons in the range of δ 110-150 ppm. - Methyl carbon of the acetyl group (CH₃) around δ 25-30 ppm. |

| FT-IR (KBr) | - N-H stretching vibration around 3100-3300 cm⁻¹. - C=O stretching of the thiazolone ring around 1680-1700 cm⁻¹. - C=O stretching of the acetyl group around 1660-1680 cm⁻¹. - Aromatic C=C stretching vibrations in the range of 1400-1600 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 193.22. - Fragmentation patterns may involve the loss of the acetyl group (CH₃CO, 43 Da) leading to a fragment at m/z 150. Further fragmentation of the benzothiazolone ring system would also be expected.[8][9][10][11] |

Biological Activity

The biological activities of 6-Acetyl-2(3H)-benzothiazolone have not been extensively studied. However, the broader class of benzothiazole derivatives is known to exhibit a wide range of pharmacological properties.[12][13]

Potential Areas of Biological Relevance:

-

Antimicrobial Activity : Many benzothiazole derivatives have demonstrated significant antibacterial and antifungal properties.[14]

-

Anticancer Activity : Certain benzothiazole compounds have shown potent antiproliferative effects against various cancer cell lines.[13][15]

-

Other Activities : The benzothiazole scaffold is also associated with anti-inflammatory, anticonvulsant, and antidiabetic activities.[12][15]

It is important to note that these are general activities of the benzothiazole class, and specific testing of 6-Acetyl-2(3H)-benzothiazolone is required to determine its unique biological profile.

Potential biological activities of the benzothiazole scaffold.

Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the involvement of 6-Acetyl-2(3H)-benzothiazolone in any particular signaling pathways. Research on related benzothiazole derivatives suggests potential interactions with various cellular targets, but direct evidence for this specific compound is lacking.[16] Further investigation is required to elucidate its mechanism of action and potential signaling pathway modulation.

Disclaimer

This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. The information provided is based on publicly available data and may not be exhaustive. Researchers should always consult primary literature and conduct their own experiments for verification.

References

- 1. 6-Acetyl-2(3H)-benzothiazolone, 97% | Fisher Scientific [fishersci.ca]

- 2. 6-Acetyl-2(3H)-benzothiazolone, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. Microwave-assisted synthesis of 1,3-benzothiazol-2(3H)-one derivatives and analysis of their antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]

- 6. rsc.org [rsc.org]

- 7. acgpubs.org [acgpubs.org]

- 8. raco.cat [raco.cat]

- 9. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. pharmacyjournal.in [pharmacyjournal.in]

- 13. pcbiochemres.com [pcbiochemres.com]

- 14. jchr.org [jchr.org]

- 15. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel benzothiazole derivatives target the Gac/Rsm two-component system as antibacterial synergists against Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Acetyl-2(3H)-benzothiazolone

IUPAC Name: 6-acetyl-2,3-dihydro-1,3-benzothiazol-2-one

This technical guide provides a comprehensive overview of 6-Acetyl-2(3H)-benzothiazolone, a heterocyclic organic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document outlines its chemical properties, synthesis, and spectral characterization, and discusses the broader biological context of the benzothiazolone scaffold.

Chemical and Physical Properties

6-Acetyl-2(3H)-benzothiazolone is a derivative of the benzothiazole family, characterized by an acetyl group at the 6-position of the benzothiazolone core. Its fundamental properties are summarized below.

| Property | Value | References |

| IUPAC Name | 6-acetyl-2,3-dihydro-1,3-benzothiazol-2-one | [1] |

| Synonyms | 6-acetyl-3H-1,3-benzothiazol-2-one, 6-acetyl-2-benzothiazolinone | [1] |

| CAS Number | 133044-44-7 | [1] |

| Molecular Formula | C₉H₇NO₂S | [1] |

| Molecular Weight | 193.22 g/mol | [1] |

| Appearance | White to pale cream powder | [1] |

| Melting Point | 189-190 °C | [2] |

Synthesis of 6-Acetyl-2(3H)-benzothiazolone

The synthesis of 6-Acetyl-2(3H)-benzothiazolone can be achieved through the acylation of 2(3H)-benzothiazolone. A general synthetic workflow is presented below.

Caption: Synthetic workflow for 6-Acetyl-2(3H)-benzothiazolone.

Experimental Protocol: Acylation of 2(3H)-benzothiazolone

This protocol is based on the synthetic route described for the preparation of 6-Acetyl-2(3H)-benzothiazolone[2].

Materials:

-

2(3H)-benzothiazolone (6 g, 0.04 mol)

-

Acetyl chloride (4.3 mL, 0.06 mol)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (for crystallization)

-

Ice

Procedure:

-

To a suitable reaction vessel, add 2(3H)-benzothiazolone (6 g, 0.04 mol).

-

Add acetyl chloride (4.3 mL, 0.06 mol) to the reaction vessel.

-

Allow the acylation reaction to proceed. The original literature suggests this is a standard acylation, likely a Friedel-Crafts acylation, which may require a Lewis acid catalyst, though not explicitly stated in the summary[2].

-

Upon completion of the reaction, pour the reaction mixture onto ice.

-

Add concentrated HCl (30 mL) to the ice-mixture to precipitate the crude product.

-

Collect the crude product by filtration.

-

Air-dry the collected solid.

-

Recrystallize the crude product from ethanol to yield pure 6-Acetyl-2(3H)-benzothiazolone.

Yield: 7.35 g (48%)[2].

A more general and modern approach for the synthesis of 6-acyl-1,3-benzothiazol-2(3H)-one derivatives involves microwave irradiation (MWI), which has been shown to shorten reaction times compared to conventional heating[3].

Spectral Data

The structural confirmation of 6-Acetyl-2(3H)-benzothiazolone is achieved through spectroscopic methods.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 1700 | Lactam C=O stretch |

| 1650 | Ketone C=O stretch |

Data sourced from Bilginer et al. (2019)[2]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy confirms the proton environment of the molecule. The following data was reported for a derivative of the title compound, which provides insight into the expected chemical shifts[2].

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 3.83 | s | 3H | OCH₃ (of derivative) |

| 3.87 | s | 6H | OCH₃ (of derivative) |

| 7.03 | d | 1H | Aromatic H |

| 7.26 | d | 1H | Aromatic H |

| 7.40 | dd | 1H | Aromatic H |

| 7.53 | d | 1H | Aromatic H |

Note: This data is for a chalcone derivative of 6-Acetyl-2(3H)-benzothiazolone and is provided for illustrative purposes. The acetyl group protons (CH₃) of the title compound would be expected to appear as a singlet around 2.40 ppm[4].

Biological Activity and Potential Applications

While specific biological activity data for 6-Acetyl-2(3H)-benzothiazolone is limited in the available literature, the benzothiazolone scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of pharmacological activities[5][6]. Derivatives of 2(3H)-benzothiazolone have been investigated for various therapeutic applications.

Caption: Biological activities of the benzothiazolone scaffold.

Anticancer Activity

Numerous benzothiazole derivatives have been identified as potent and selective antitumor agents. They have shown efficacy against breast, ovarian, colon, and renal cancer cell lines[5][6][7]. The mechanism of action for some of these compounds is novel and continues to be an area of active research[7]. Chalcones derived from 6-acetyl-2(3H)-benzothiazolone have demonstrated concentration-dependent cytotoxic effects at micromolar concentrations against various tumor cell lines[2].

Enzyme Inhibition

The benzothiazole nucleus is a key component in various enzyme inhibitors.

-

Carbonic Anhydrase (CA) Inhibition: Benzothiazole-chalcones have shown inhibitory activity against human carbonic anhydrase isoenzymes I and II (hCA-I and hCA-II)[8]. The inhibition of tumor-associated CAs is a promising strategy for developing anticancer agents against hypoxic tumors[5].

-

Acetylcholinesterase (AChE) Inhibition: Dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) containing a benzothiazole core have been designed as a potential treatment for Alzheimer's disease[9].

Other Pharmacological Activities

-

Lipid-Lowering Properties: Acyl-substituted 2(3H)-benzothiazolones, such as the structurally similar 6-benzoyl-2(3H)-benzothiazolone, have been evaluated for their lipid-lowering effects in mice[10].

-

Sigma Receptor Ligands: Certain derivatives of 2(3H)-benzothiazolone have been identified as potent and selective ligands for sigma1 receptors, which are implicated in various neurological functions. These compounds have shown anticonvulsant activity in animal models[11].

Conclusion

6-Acetyl-2(3H)-benzothiazolone is a readily synthesizable compound belonging to the pharmacologically significant benzothiazole class. While detailed biological studies on this specific molecule are not widely published, its structural features suggest it could serve as a valuable intermediate for the synthesis of novel chalcones and other derivatives with potential therapeutic applications, particularly in oncology and neuropharmacology. Further research is warranted to fully elucidate the biological activity profile and mechanism of action of 6-Acetyl-2(3H)-benzothiazolone and its derivatives.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Microwave-assisted synthesis of 1,3-benzothiazol-2(3H)-one derivatives and analysis of their antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]

- 5. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. Synthesis, enzyme inhibition, and molecular docking studies of a novel chalcone series bearing benzothiazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lipid-lowering properties of 6-benzoyl-2(3H)-benzothiazolone and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives: novel, potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Acetyl-2(3H)-benzothiazolone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Acetyl-2(3H)-benzothiazolone is a heterocyclic organic compound belonging to the benzothiazole class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a detailed overview of its fundamental chemical properties, synthesis methodologies, and potential biological activities based on existing literature on structurally related compounds. This document aims to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Chemical and Physical Properties

6-Acetyl-2(3H)-benzothiazolone, a derivative of the benzothiazole core, possesses distinct chemical and physical characteristics that are crucial for its handling, characterization, and application in research settings.

| Property | Value | Reference |

| CAS Number | 133044-44-7 | [1][2] |

| Molecular Formula | C₉H₇NO₂S | [1][2] |

| Molecular Weight | 193.22 g/mol | [1][2] |

| IUPAC Name | 6-acetyl-1,3-benzothiazol-2(3H)-one | |

| Synonyms | 6-acetyl-2-benzothiazolinone, 1-(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)ethan-1-one | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 190-194 °C |

Synthesis and Experimental Protocols

The synthesis of 6-acetyl-2(3H)-benzothiazolone can be achieved through various established organic chemistry methodologies. A prevalent approach involves the acylation of the 2(3H)-benzothiazolone core. A detailed experimental protocol for a microwave-assisted synthesis of 6-acyl-1,3-benzothiazol-2(3H)-one derivatives, which can be adapted for the target compound, is described below.

Microwave-Assisted Synthesis of 6-Acyl-1,3-benzothiazol-2(3H)-one Derivatives

This method offers a rapid and efficient route to 6-acyl-1,3-benzothiazol-2(3H)-one derivatives, with reduced reaction times compared to conventional heating methods.[3]

Materials:

-

2(3H)-Benzothiazolone

-

Appropriate acyl chloride (e.g., acetyl chloride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Solvent (e.g., nitrobenzene or 1,2-dichloroethane)

-

Microwave reactor

Procedure:

-

In a microwave-safe reaction vessel, dissolve 2(3H)-benzothiazolone in a suitable anhydrous solvent.

-

Add anhydrous aluminum chloride to the solution while stirring.

-

Slowly add the acyl chloride (e.g., acetyl chloride) to the reaction mixture.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a specified power and temperature for a designated period (optimization may be required).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker containing ice-water to quench the reaction.

-

The resulting precipitate is collected by filtration, washed with water, and then a dilute solution of sodium bicarbonate.

-

The crude product is dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activities of 6-acetyl-2(3H)-benzothiazolone are limited, the broader class of benzothiazole derivatives has been extensively investigated, revealing a wide spectrum of pharmacological effects. The activities of structurally similar compounds suggest potential therapeutic applications for 6-acetyl-2(3H)-benzothiazolone.

Lipid-Lowering Properties

Structurally related compounds, such as 6-benzoyl-2(3H)-benzothiazolone, have demonstrated significant lipid-lowering action in preclinical models.[4][5] This compound was found to be a potent agent in mice on both hypercholesterolemic and standard diets.[4][5] The mechanism of action for many lipid-lowering drugs involves the modulation of key enzymes and nuclear receptors involved in lipid metabolism.

Potential Signaling Pathway:

The lipid-lowering effects of benzothiazolone derivatives may be mediated through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα, which is a known target for fibrate drugs.[5] Activation of PPARα leads to the regulation of genes involved in fatty acid oxidation and lipoprotein metabolism.

Antinociceptive and Anti-inflammatory Activities

Several derivatives of 2(3H)-benzothiazolone have been reported to possess antinociceptive (pain-relieving) and anti-inflammatory properties.[6][7][8] These effects are often evaluated in vivo using models such as the tail-flick, hot-plate, and carrageenan-induced paw edema tests.[3] The mechanism for these activities could involve the inhibition of inflammatory mediators.

STAT3 Signaling Pathway Inhibition

Benzothiazole derivatives have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[9] The STAT3 pathway is a critical regulator of cell growth, differentiation, and apoptosis, and its aberrant activation is implicated in various cancers. Inhibition of this pathway represents a promising strategy for cancer therapy.

Experimental Workflow for STAT3 Inhibition Assay:

Conclusion

6-Acetyl-2(3H)-benzothiazolone is a compound with a foundation in a pharmacologically significant class of heterocycles. While direct and extensive research on this specific molecule is emerging, the data available for its close analogs provide a strong rationale for its further investigation. The synthetic accessibility and the potential for diverse biological activities, including lipid-lowering, antinociceptive, and anticancer effects through pathways like STAT3 inhibition, make it a compelling candidate for drug discovery programs. This guide consolidates the current understanding and provides a framework for future research into the therapeutic potential of 6-acetyl-2(3H)-benzothiazolone.

References

- 1. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microwave-assisted synthesis of 1,3-benzothiazol-2(3H)-one derivatives and analysis of their antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lipid-lowering properties of 6-benzoyl-2(3H)-benzothiazolone and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis and antinociceptive activity of some 3-substituted benzothiazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-nociceptive and anti-inflammatory activity of some (2-benzoxazolone-3-yl and 2-benzothiazolone-3-yl)acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SYNTHESIS OF 2 ( 3 H )-BENZOTHIAZOLINONE DERIVATIVES AS ANALGESIC AND ANTI-INFLAMMATORY AGENTS | Semantic Scholar [semanticscholar.org]

- 9. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectroscopic Data of 6-Acetyl-2(3H)-benzothiazolone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and analytical methodologies for the characterization of 6-Acetyl-2(3H)-benzothiazolone. Due to the limited availability of published experimental spectra for this specific compound, this guide also includes generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) based on established methods for similar benzothiazole derivatives.

Chemical and Physical Properties

6-Acetyl-2(3H)-benzothiazolone is a solid, appearing as a white to pale cream powder.[1] Key identifying information and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 133044-44-7 | [1] |

| Molecular Formula | C₉H₇NO₂S | [1] |

| Molecular Weight | 193.22 g/mol | |

| IUPAC Name | 6-acetyl-1,3-benzothiazol-2(3H)-one | |

| Synonyms | 6-acetyl-3H-benzothiazol-2-one | [1] |

| Appearance | White to pale cream powder | [1] |

| Melting Point | 190 - 195.5 °C | [1] |

| Purity (by HPLC) | ≥97% |

Spectroscopic Data

A thorough search of scientific literature and chemical databases did not yield specific, publicly available experimental spectroscopic data for 6-Acetyl-2(3H)-benzothiazolone. The following tables are provided as a template for researchers to populate with their own experimental data.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2.1: ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

Table 2.2: ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

2.2. Infrared (IR) Spectroscopy

Note: Specific experimental IR absorption data for 6-Acetyl-2(3H)-benzothiazolone is not available in the reviewed literature. The spectrum would be expected to show characteristic peaks for the N-H bond, the aromatic C-H bonds, the ketone C=O bond, and the amide C=O bond of the benzothiazolone ring.

Table 2.3: IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

2.3. Mass Spectrometry (MS)

Note: The mass spectrum and fragmentation pattern for 6-Acetyl-2(3H)-benzothiazolone are not detailed in the available literature. The molecular ion peak [M]⁺ would be expected at m/z 193.22.

Table 2.4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Proposed Fragment |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for 6-Acetyl-2(3H)-benzothiazolone, based on methodologies reported for similar benzothiazole derivatives.

3.1. NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra can be acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Sample Preparation: Dissolve approximately 5-10 mg of 6-Acetyl-2(3H)-benzothiazolone in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing.

-

¹H NMR Acquisition: Acquire proton NMR spectra using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: Acquire carbon NMR spectra using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A larger number of scans will likely be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

3.2. Infrared (IR) Spectroscopy

IR spectra can be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid powder directly.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.

3.3. Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques. Electron Ionization (EI) is a common method for small organic molecules.

-

Sample Introduction: The sample can be introduced via a direct insertion probe or, if coupled with a gas chromatograph (GC-MS), through the GC column.

-

Ionization: In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected. The resulting mass spectrum shows the molecular ion and various fragment ions, which can provide structural information.

Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic characterization of a benzothiazole derivative like 6-Acetyl-2(3H)-benzothiazolone.

Caption: General workflow for the synthesis and spectroscopic characterization of 6-Acetyl-2(3H)-benzothiazolone.

References

Solubility Profile of 6-Acetyl-2(3H)-benzothiazolone: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 6-Acetyl-2(3H)-benzothiazolone in common laboratory solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines its expected solubility based on structural analysis and provides detailed experimental protocols for its determination. This guide is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Introduction to 6-Acetyl-2(3H)-benzothiazolone

6-Acetyl-2(3H)-benzothiazolone is a heterocyclic organic compound with the chemical formula C9H7NO2S.[1][2][3][4] Its structure, featuring a benzothiazole core with an acetyl group, suggests a molecule with moderate polarity. Understanding its solubility is crucial for a variety of applications, including reaction chemistry, formulation development, and biological assays.

Predicted Solubility in Common Laboratory Solvents

Based on the principle of "like dissolves like," the solubility of 6-Acetyl-2(3H)-benzothiazolone can be predicted in a range of common laboratory solvents. The presence of both a polarizable aromatic system and a polar acetyl group suggests that it will exhibit a range of solubilities across different solvent classes. The parent compound, 1,3-benzothiazole, is known to be soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[5]

The following table summarizes the expected qualitative solubility of 6-Acetyl-2(3H)-benzothiazolone. It is important to note that these are predictions and should be confirmed experimentally.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | The high polarity of DMSO is well-suited to dissolve a moderately polar compound like 6-Acetyl-2(3H)-benzothiazolone. |

| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar solvent capable of dissolving a wide range of organic compounds. | |

| Acetone | Moderate to High | The ketone group in acetone can interact favorably with the acetyl group and the benzothiazole ring system.[5] | |

| Acetonitrile | Moderate | While polar, acetonitrile is less polar than DMSO and DMF, which may result in slightly lower but still significant solubility. | |

| Polar Protic | Methanol | Moderate | The hydroxyl group of methanol can engage in hydrogen bonding, potentially aiding in the dissolution of the compound.[5] |

| Ethanol | Moderate | Similar to methanol, ethanol's polarity and hydrogen bonding capability should allow for moderate solubility. | |

| Water | Low | As a largely organic molecule with significant non-polar surface area, 6-Acetyl-2(3H)-benzothiazolone is expected to have low aqueous solubility. | |

| Non-Polar | Dichloromethane (DCM) | Moderate | DCM has a good balance of polarity to dissolve moderately polar organic compounds.[5] |

| Toluene | Low to Moderate | The aromatic nature of toluene may offer some favorable π-π stacking interactions, but its low polarity may limit overall solubility.[5] | |

| Hexane | Low | The non-polar aliphatic nature of hexane is unlikely to effectively solvate the more polar regions of the molecule.[5] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following methodology outlines a robust approach for determining the equilibrium solubility of 6-Acetyl-2(3H)-benzothiazolone.

3.1. Materials and Equipment

-

6-Acetyl-2(3H)-benzothiazolone (of known purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

3.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 6-Acetyl-2(3H)-benzothiazolone to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After the equilibration period, remove the vials and allow the undissolved solid to settle.

-

Centrifuge the vials at a high speed to pellet any remaining solid.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

-

Quantification:

-

Prepare a series of standard solutions of 6-Acetyl-2(3H)-benzothiazolone in a suitable solvent at known concentrations.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

-

Dilute the supernatant samples with a suitable solvent to a concentration within the range of the calibration curve.

-

Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.

-

-

Data Analysis:

-

Calculate the solubility of 6-Acetyl-2(3H)-benzothiazolone in each solvent using the determined concentration and the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of 6-Acetyl-2(3H)-benzothiazolone.

Caption: Workflow for experimental solubility determination.

Conclusion

While specific, publicly available quantitative data on the solubility of 6-Acetyl-2(3H)-benzothiazolone is limited, its molecular structure allows for informed predictions of its solubility profile in common laboratory solvents. For precise and reliable data, it is imperative that researchers perform experimental solubility studies. The protocol and workflow provided in this guide offer a robust framework for conducting such investigations, which are essential for the effective use of this compound in research and development.

References

Physical and chemical characteristics of 6-Acetyl-2(3H)-benzothiazolone

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Acetyl-2(3H)-benzothiazolone is a heterocyclic organic compound belonging to the benzothiazole class. This technical guide provides a comprehensive overview of its physical and chemical characteristics, including its structural and physicochemical properties. Detailed experimental protocols for its synthesis and analysis are presented, alongside a discussion of its potential biological activities and associated signaling pathways. This document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, materials science, and related fields.

Chemical Identity and Physical Properties

6-Acetyl-2(3H)-benzothiazolone is a white to pale cream powder.[1][2][3][4][5][6] Its fundamental identifiers and key physical properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | 6-acetyl-2,3-dihydro-1,3-benzothiazol-2-one[1][2][3][4][5][6] |

| Synonyms | 6-acetyl-3H-1,3-benzothiazol-2-one, 6-acetyl-2-benzothiazolinone |

| CAS Number | 133044-44-7[1][2][3][4][5][6] |

| Molecular Formula | C₉H₇NO₂S[1][2][3][4][5][6] |

| Molecular Weight | 193.22 g/mol [1][2][3][4][5][6] |

| Appearance | White to pale cream powder[1][2][3][4][5] |

| Melting Point | 189.5-195.5 °C[1][2][3][4][5] |

| Predicted Physicochemical Properties | Value |

| Boiling Point | ~413.5 °C at 760 mmHg |

| pKa | ~8.5 |

| LogP | ~1.8 |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF. |

Spectral Data

Table 2.1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~11.8 | Singlet | N-H |

| ~7.8 | Doublet | Aromatic C-H |

| ~7.6 | Doublet of doublets | Aromatic C-H |

| ~7.2 | Doublet | Aromatic C-H |

| ~2.6 | Singlet | Acetyl C-H₃ |

Table 2.2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~196 | C=O (Acetyl) |

| ~170 | C=O (Thiazolone) |

| ~138 | Aromatic C |

| ~135 | Aromatic C |

| ~127 | Aromatic C |

| ~124 | Aromatic C |

| ~123 | Aromatic C |

| ~112 | Aromatic C |

| ~27 | Acetyl C-H₃ |

Table 2.3: Key IR and Mass Spectral Data

| Technique | Expected Features |

|---|---|

| FT-IR (KBr, cm⁻¹) | ~3200 (N-H stretch), ~1680 (C=O stretch, thiazolone), ~1660 (C=O stretch, acetyl), ~1600, 1480 (C=C aromatic stretch) |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z 193. Key fragments may include [M-CH₃CO]⁺ and other fragments resulting from the cleavage of the thiazolone ring. |

Experimental Protocols

Synthesis: Microwave-Assisted Synthesis of 6-Acetyl-2(3H)-benzothiazolone

This protocol is adapted from a general method for the synthesis of 6-acyl-1,3-benzothiazol-2(3H)-one derivatives.[2][7]

Workflow for Microwave-Assisted Synthesis

References

- 1. researchgate.net [researchgate.net]

- 2. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]

- 3. scielo.br [scielo.br]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 6-Acetyl-2(3H)-benzothiazolone, 97% | Fisher Scientific [fishersci.ca]

- 6. researchgate.net [researchgate.net]

- 7. Microwave-assisted synthesis of 1,3-benzothiazol-2(3H)-one derivatives and analysis of their antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Acetyl-2(3H)-benzothiazolone: Discovery, Synthesis, and Biological Exploration

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 6-Acetyl-2(3H)-benzothiazolone. It further delves into the biological activities of the broader class of 2(3H)-benzothiazolone derivatives, presenting key quantitative data, detailed experimental protocols, and conceptual diagrams to facilitate understanding and future research in the field of drug discovery and development. While specific biological data for 6-Acetyl-2(3H)-benzothiazolone is limited in publicly available literature, this guide leverages data from closely related analogues to provide insights into its potential therapeutic applications.

Introduction and Physicochemical Properties

6-Acetyl-2(3H)-benzothiazolone is a heterocyclic organic compound belonging to the benzothiazole class. Its structure features a bicyclic system comprising a benzene ring fused to a thiazole ring, with an acetyl group substituted at the 6-position and a ketone at the 2-position of the thiazolone ring.

Table 1: Physicochemical Properties of 6-Acetyl-2(3H)-benzothiazolone

| Property | Value |

| CAS Number | 133044-44-7[1][2] |

| Molecular Formula | C₉H₇NO₂S[1][2] |

| Molecular Weight | 193.22 g/mol [1] |

| Appearance | White to pale cream solid/powder[3] |

| Melting Point | 190-194 °C |

| Purity | ≥97% |

Discovery and History

The specific discovery and first synthesis of 6-Acetyl-2(3H)-benzothiazolone are not prominently documented in singular, dedicated publications. Instead, its preparation is often described within broader studies focused on the synthesis and evaluation of a series of 6-acyl-2(3H)-benzothiazolone derivatives. A key synthetic strategy for obtaining 6-acyl derivatives is the Fries rearrangement of the corresponding 3-acyl precursors. This suggests that the initial synthesis of 6-Acetyl-2(3H)-benzothiazolone likely occurred in the context of exploring the chemical space around the 2(3H)-benzothiazolone core for potential biological activity.

Synthesis of 6-Acetyl-2(3H)-benzothiazolone

The synthesis of 6-Acetyl-2(3H)-benzothiazolone is typically achieved through a "Fries-like" rearrangement of an N-acylated precursor. This method allows for the regioselective introduction of the acetyl group at the 6-position of the benzothiazolone ring.

General Synthetic Protocol via Fries Rearrangement

The synthesis involves a two-step process starting from 2(3H)-benzothiazolone.

Step 1: N-Acetylation of 2(3H)-benzothiazolone

2(3H)-benzothiazolone is first acetylated at the nitrogen atom (position 3) to yield 3-acetyl-2(3H)-benzothiazolone.

Step 2: Fries-like Rearrangement

The 3-acetyl-2(3H)-benzothiazolone is then subjected to a Fries-like rearrangement, typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃), at an elevated temperature. This causes the acetyl group to migrate from the nitrogen atom to the 6-position of the aromatic ring.

Detailed Experimental Protocol

Materials:

-

2(3H)-benzothiazolone

-

Acetyl chloride or acetic anhydride

-

Triethylamine (or another suitable base)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dry solvents (e.g., Tetrahydrofuran - THF)

-

Hydrochloric acid (conc.)

-

Ice

-

Ethanol (for recrystallization)

Procedure:

Part 1: Synthesis of 3-acetyl-2(3H)-benzothiazolone

-

In a round-bottom flask, dissolve 2(3H)-benzothiazolone in a suitable dry solvent such as THF.

-

Add a base, for example, triethylamine, to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add acetyl chloride or acetic anhydride dropwise to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain crude 3-acetyl-2(3H)-benzothiazolone.

Part 2: Synthesis of 6-Acetyl-2(3H)-benzothiazolone (Fries-like Rearrangement)

-

In a clean, dry reaction vessel, melt the crude 3-acetyl-2(3H)-benzothiazolone.

-

Carefully add anhydrous aluminum chloride (AlCl₃) to the molten reactant.

-

Heat the mixture to approximately 165 °C and maintain this temperature for about 3 hours with stirring.

-

Cool the reaction mixture and then carefully pour it onto crushed ice containing concentrated hydrochloric acid.

-

A solid precipitate of 6-Acetyl-2(3H)-benzothiazolone will form.

-

Collect the crude product by filtration, wash thoroughly with water, and air-dry.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 6-Acetyl-2(3H)-benzothiazolone.

Biological Activities and Potential Applications

While specific biological studies on 6-Acetyl-2(3H)-benzothiazolone are not extensively reported, the broader class of 2(3H)-benzothiazolone derivatives has been investigated for a variety of pharmacological activities. The data from these related compounds provide a strong rationale for the potential therapeutic applications of 6-Acetyl-2(3H)-benzothiazolone.

Anticonvulsant Activity

Several studies have demonstrated the anticonvulsant properties of 2(3H)-benzothiazolone derivatives. These compounds have been evaluated in standard preclinical models of epilepsy, such as the Maximal Electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

Table 2: Anticonvulsant Activity of Representative 2(3H)-Benzothiazolone Derivatives

| Compound | Test | ED₅₀ (mg/kg) | Protective Index (PI) | Reference |

| 3-(6-dimethylaminobenzothiazol-2-yl)-6-phenyl-[4][5]-oxazinane-2-thione (4j) | MES (0.5h) | 9.85 | 4.85 | [6] |

| 3-(6-dimethylaminobenzothiazol-2-yl)-6-phenyl-[4][5]-oxazinane-2-thione (4j) | scPTZ (0.5h) | 12 | - | [6] |

| 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((3-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide (5i) | MES | 50.8 | >5.9 | [4] |

| 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide (5j) | MES | 54.8 | 8.96 | [4] |

| 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide (5j) | scPTZ | 52.8 | 9.30 | [4] |

4.1.1. Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for anticonvulsant activity, particularly against generalized tonic-clonic seizures.

Animals: Male Swiss mice (or other appropriate rodent strain).

Procedure:

-

Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

At the time of predicted peak effect (e.g., 0.5 or 4 hours post-administration), deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or auricular electrodes.

-

Observe the mice for the presence or absence of the tonic hindlimb extensor component of the seizure.

-

The absence of the tonic hindlimb extension is considered as the endpoint for protection.

-

The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using appropriate statistical methods.

4.1.2. Experimental Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is used to identify compounds that may be effective against absence seizures.

Animals: Male Swiss mice (or other appropriate rodent strain).

Procedure:

-

Administer the test compound (i.p. or p.o.) at various doses.

-

At the time of predicted peak effect, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously in the loose skin on the back of the neck.

-

Observe the animals for the onset of clonic seizures (lasting for at least 5 seconds).

-

The absence of clonic seizures within a specified observation period (e.g., 30 minutes) is considered protection.

-

The ED₅₀ is calculated as the dose that protects 50% of the animals from scPTZ-induced seizures.

Sigma-1 Receptor Binding Affinity

A potential mechanism of action for the anticonvulsant and other neurological effects of some 2(3H)-benzothiazolone derivatives is their interaction with sigma receptors, particularly the sigma-1 (σ₁) subtype.[5] The sigma-1 receptor is a unique intracellular chaperone protein involved in modulating various signaling pathways.

Table 3: Sigma-1 Receptor Binding Affinity of Representative 2(3H)-Benzothiazolone Derivatives

| Compound | Kᵢ (nM) | Selectivity (σ₂/σ₁) | Reference |

| 3-(1-piperidinoethyl)-6-propylbenzothiazolin-2-one (1) | 0.6 | 29 | [5] |

| 3-(1-piperidinopropyl)-6-propanoylbenzothiazolin-2-one (2) | 2.3 | 87 | [5] |

4.2.1. Experimental Protocol: Sigma-1 Receptor Binding Assay

This competitive binding assay measures the affinity of a test compound for the sigma-1 receptor by its ability to displace a radiolabeled ligand.

Materials:

-

Guinea pig liver membrane homogenate (a rich source of sigma-1 receptors)[7]

-

[³H]-(+)-pentazocine (radioligand)[7]

-

Test compounds (e.g., 2(3H)-benzothiazolone derivatives)

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Haloperidol (for defining non-specific binding)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare dilutions of the test compounds over a range of concentrations.

-

In test tubes, combine the guinea pig liver membrane preparation, a fixed concentration of [³H]-(+)-pentazocine (near its Kₑ value), and varying concentrations of the test compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of a known sigma-1 ligand like haloperidol.

-

Incubate the mixture at a specified temperature (e.g., 37°C) for a set time (e.g., 120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a concentration-response curve.

-

Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Potential Signaling Pathways

Based on the affinity of related compounds for the sigma-1 receptor, a plausible signaling pathway for the neurological effects of certain 2(3H)-benzothiazolone derivatives can be proposed. The sigma-1 receptor, located at the mitochondria-associated endoplasmic reticulum (ER) membrane, acts as a molecular chaperone. Upon ligand binding, it can dissociate from its binding partner BiP and interact with various client proteins, including ion channels (e.g., voltage-gated K⁺ channels) and G-protein coupled receptors. This interaction can modulate intracellular Ca²⁺ signaling and downstream cellular responses, which may contribute to the observed anticonvulsant effects.

Conclusion and Future Directions

6-Acetyl-2(3H)-benzothiazolone is a readily synthesizable compound within the versatile benzothiazole class. While direct biological data for this specific molecule is limited, the well-documented anticonvulsant activity and sigma-1 receptor affinity of its close analogues suggest that it is a promising candidate for further investigation in the field of neuroscience and drug development. Future research should focus on the comprehensive biological evaluation of 6-Acetyl-2(3H)-benzothiazolone to determine its specific pharmacological profile, including its anticonvulsant efficacy, mechanism of action, and potential off-target effects. Elucidating its direct interaction with the sigma-1 receptor and other potential targets will be crucial for its development as a potential therapeutic agent.

References

- 1. 6-Acetyl-2(3H)-benzothiazolone, 97% | Fisher Scientific [fishersci.ca]

- 2. chemuniverse.com [chemuniverse.com]

- 3. 3-ACETYL-6-NITRO-3H-BENZOTHIAZOL-2-ONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives: novel, potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anticonvulsant activity of 3-(6-substituted-benzothiazol-2-yl)-6-phenyl-[1, 3]-xazinane-2-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

The Benzothiazole Scaffold: A Comprehensive Technical Guide to its Biological Significance

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold, a bicyclic heterocyclic compound featuring a benzene ring fused to a thiazole ring, has emerged as a "privileged structure" in medicinal chemistry. Its unique structural features and versatile synthetic accessibility have led to the development of a vast library of derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, biological significance, and experimental evaluation of benzothiazole-based compounds, with a focus on their anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Synthesis of the Benzothiazole Scaffold

The synthesis of the benzothiazole core and its derivatives is most commonly achieved through the condensation reaction of 2-aminothiophenol with various electrophilic reagents such as carboxylic acids, aldehydes, or acid chlorides.[1] Variations in reaction conditions and the use of different catalysts, including green chemistry approaches, have been developed to improve yields and simplify purification processes.[1][2]

A general synthetic scheme is depicted below:

Caption: General synthesis of benzothiazole derivatives.

Biological Significance and Therapeutic Potential

Benzothiazole derivatives have demonstrated a wide array of biological activities, making them attractive candidates for drug development.[3][4][5] The nature and position of substituents on the benzothiazole ring system significantly influence their pharmacological properties.[6]

Anticancer Activity

Benzothiazole-containing compounds have shown significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[4][6][7]

Mechanism of Action:

The anticancer effects of benzothiazole derivatives are often attributed to their ability to:

-

Inhibit Tyrosine Kinases: Many benzothiazole analogues act as inhibitors of tyrosine kinases, such as Epidermal Growth Factor Receptor (EGFR), which are crucial for cancer cell proliferation and survival.[8][9]

-

Induce Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells by modulating key signaling pathways, including the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways.[9]

-

Inhibit Topoisomerases: Some derivatives interfere with the function of topoisomerase enzymes, leading to DNA damage and cell cycle arrest in cancer cells.[6][8]

-

Generate Reactive Oxygen Species (ROS): Certain benzothiazoles can induce oxidative stress by increasing the production of ROS within cancer cells, ultimately leading to cell death.[6]

Caption: Mechanisms of anticancer action of benzothiazoles.

Quantitative Data Summary: Anticancer Activity

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Chlorobenzyl indole semicarbazide benzothiazole | HT-29 | 0.024 | [7] |

| Chlorobenzyl indole semicarbazide benzothiazole | H460 | 0.29 | [7] |

| Chlorobenzyl indole semicarbazide benzothiazole | A549 | 0.84 | [7] |

| Chlorobenzyl indole semicarbazide benzothiazole | MDA-MB-231 | 0.88 | [7] |

| Nitrobenzylidene containing thiazolidine derivative | MCF7 | 0.036 | [7] |

| Nitrobenzylidene containing thiazolidine derivative | HEPG2 | 0.048 | [7] |

| Derivative 61 | A549 | 10.67 ± 2.02 µg/mL | [7] |

| Derivative 62 | A549 | 9.0 ± 1.0 µg/mL | [7] |

Experimental Protocol: MTT Cytotoxicity Assay [3][10][11][12]

Caption: Workflow for the MTT cytotoxicity assay.

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[11]

-

Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the benzothiazole derivative. Incubate the cells for an additional 72 hours.[11]

-

MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 1.5 to 4 hours at 37°C.[3][11][12]

-

Formazan Solubilization: After incubation, carefully remove the MTT solution. Add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance of each well at a wavelength of 492-590 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Activity

Benzothiazole derivatives have been extensively investigated for their potent activity against a wide range of pathogenic bacteria and fungi.[10][13][14]

Quantitative Data Summary: Antimicrobial Activity

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 41c | E. coli | 3.1 | [13] |

| Compound 41c | P. aeruginosa | 6.2 | [13] |

| Compound 41c | B. cereus | 12.5 | [13] |

| Compound 41c | S. aureus | 12.5 | [13] |

| Compound 46a/46b | E. coli | 15.62 | [13] |

| Compound 46a/46b | P. aeruginosa | 15.62 | [13] |

| Compound 133 | S. aureus | 78.125 | [13] |

| Compound 133 | E. coli | 78.125 | [13] |

| Compound 3 | C. albicans | 25 | [7] |

| Compound 3 | E. coli | 25-100 | [7] |

| Compound 4 | E. coli | 25-100 | [7] |

| Compound 7f | S. aureus | 12.5 | [15] |

| Compound 7g | E. coli | 12.5 | [15] |

| Compound 7i | E. coli | 12.5 | [15] |

| Tz-02 | P. aeruginosa | 1 | [16] |

| Tz-04a | B. cereus | 12 | [16] |

| Tz-04d | B. subtilis | 6-12 | [16] |

| Tz-10 | S. aureus, B. subtilis, E. coli, Streptococcus | 17-22 | [16] |

| Tz-10 | C. albicans, A. niger | 13-22 | [16] |

| Tz-19b/Tz-21 | C. albicans | 31.25 | [16] |

Experimental Protocol: Broth Microdilution Method for MIC Determination [17][18][19][20][21]

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the benzothiazole derivative. Perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium to achieve a range of concentrations.[17]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[18] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[18]

-

Inoculation: Inoculate each well of the microtiter plate containing the diluted antimicrobial agent with the prepared bacterial or fungal suspension.[17] Include a growth control well (no antimicrobial agent) and a sterility control well (no inoculum).[17]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[17]

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[21] This can be determined visually or by using a microplate reader.[17]

Experimental Protocol: Disk Diffusion Method [4][6][8][13][22]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum corresponding to a 0.5 McFarland turbidity standard.[6]

-

Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab to create a confluent lawn of growth.[6][8]

-

Disk Application: Aseptically place paper disks impregnated with a known concentration of the benzothiazole derivative onto the surface of the agar.[6]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[13]

-

Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.[13]

Anticonvulsant Activity

Several benzothiazole derivatives have shown promise as anticonvulsant agents, with some exhibiting activity in preclinical models of epilepsy.[17][22][23] Riluzole, a clinically used drug containing a benzothiazole moiety, has demonstrated anticonvulsant properties.[17]

Quantitative Data Summary: Anticonvulsant Activity

| Compound | Test Model | ED50 (mg/kg) | Reference |

| Compound 5i | MES | 50.8 | [24] |

| Compound 5i | scPTZ | 76.0 | [24] |

| Compound 5j | MES | 54.8 | [24] |

| Compound 5j | scPTZ | 52.8 | [24] |

| 2-(3-fluobenzyl)thio-5-(4H-1,2,4-triazol-4-yl)benzo[d]oxazole | MES | 11.4 | [25] |

| 2-(3-fluobenzyl)thio-5-(4H-1,2,4-triazol-4-yl)benzo[d]oxazole | scPTZ | 31.7 | [25] |

| Compound 4g | MES | 23.7 | [25] |

| Compound 4g | scPTZ | 18.9 | [25] |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test [2][5][26][27]

-

Animal Preparation: Use male mice or rats, allowing them to acclimate to the laboratory environment.

-

Drug Administration: Administer the test benzothiazole derivative or vehicle to groups of animals via an appropriate route (e.g., intraperitoneal).

-

Seizure Induction: At the time of peak effect of the drug, induce seizures by delivering an electrical stimulus (e.g., 50 mA for mice, 60 Hz for 0.2 seconds) through corneal or auricular electrodes.[26]

-

Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.[26]

-

Endpoint: The abolition of the tonic hindlimb extension is considered the endpoint, indicating protection by the test compound.[26]

-

Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.[26]

Experimental Protocol: Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test [23][28][29][30][31][32]

-

Animal Preparation: Use male mice.

-

Drug Administration: Administer the test benzothiazole derivative or vehicle to groups of animals.

-

Chemoconvulsant Administration: At the time of peak drug effect, inject a convulsive dose of pentylenetetrazol (PTZ) subcutaneously (e.g., 85 mg/kg for CF-1 mice).[30]

-

Observation: Observe the animals for 30 minutes for the onset of clonic seizures (lasting for at least 5 seconds).[30]

-

Endpoint: The absence of clonic seizures within the 30-minute observation period is considered protection.

-

Data Analysis: The ED50, the dose that protects 50% of the animals from PTZ-induced clonic seizures, is determined.[24]

Anti-inflammatory Activity

Benzothiazole derivatives have been reported to possess significant anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators.[19][20][29]

Mechanism of Action:

The anti-inflammatory effects of benzothiazoles are thought to be mediated by:

-

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: These enzymes are involved in the synthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators.[19][33]

-

Inhibition of Pro-inflammatory Cytokines: Some derivatives can suppress the production of inflammatory cytokines.

-

Inhibition of NF-κB Signaling: Benzothiazoles can interfere with the NF-κB signaling pathway, a critical regulator of the inflammatory response.[34]

Quantitative Data Summary: Anti-inflammatory Activity

| Compound | Assay | Inhibition (%) | Reference |

| Phenylsulphonamido derivative | Carrageenan-induced paw edema | 94.45 | [1] |

| Compound 17c | Carrageenan-induced paw edema (1h) | 72 | [1] |

| Compound 17c | Carrageenan-induced paw edema (2h) | 76 | [1] |

| Compound 17c | Carrageenan-induced paw edema (3h) | 80 | [1] |

| Compound 17i | Carrageenan-induced paw edema (1h) | 64 | [1] |

| Compound 17i | Carrageenan-induced paw edema (2h) | 73 | [1] |

| Compound 17i | Carrageenan-induced paw edema (3h) | 78 | [1] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Preparation: Use rats, and measure the initial volume of their hind paws using a plethysmometer.

-

Drug Administration: Administer the test benzothiazole derivative, a standard anti-inflammatory drug (e.g., diclofenac), or vehicle orally or intraperitoneally.

-

Induction of Inflammation: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized edema.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, and 3 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay [35][36][37][38]

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes.

-

Incubation: In a 96-well plate, incubate the enzyme with the test benzothiazole derivative or a standard inhibitor (e.g., ibuprofen) for a short period (e.g., 10 minutes) at 37°C.[37]

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX.[37]

-

Reaction Termination and Detection: Stop the reaction and measure the amount of prostaglandin produced, typically using an ELISA-based method or a fluorometric assay.[37][38]

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.

Experimental Protocol: In Vitro Lipoxygenase (LOX) Inhibition Assay [33][39][40][41][42]

-

Enzyme and Substrate Preparation: Prepare a solution of lipoxygenase enzyme and its substrate, linoleic acid.[39]

-

Incubation: Pre-incubate the enzyme with the test benzothiazole derivative for a few minutes.[39]

-

Reaction Initiation: Start the reaction by adding the linoleic acid substrate.[39]

-

Absorbance Measurement: Monitor the formation of the product by measuring the increase in absorbance at 234 nm using a spectrophotometer.[39][42]

-

Data Analysis: Calculate the percentage of LOX inhibition and determine the IC50 value.

Conclusion

The benzothiazole scaffold represents a highly versatile and pharmacologically significant core structure in modern drug discovery. The extensive research into its synthesis and biological activities has unveiled a multitude of derivatives with potent anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. The detailed experimental protocols and quantitative data summarized in this guide provide a solid foundation for researchers to design and evaluate new benzothiazole-based therapeutic agents. The continued exploration of this remarkable scaffold holds great promise for the development of novel and effective treatments for a wide range of human diseases.

References

- 1. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. Antimicrobial susceptibility testing – disk diffusion methods | PPTX [slideshare.net]

- 5. benchchem.com [benchchem.com]

- 6. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 7. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. asm.org [asm.org]

- 9. researchgate.net [researchgate.net]

- 10. broadpharm.com [broadpharm.com]

- 11. MTT (Assay protocol [protocols.io]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 14. jocpr.com [jocpr.com]

- 15. researchgate.net [researchgate.net]

- 16. Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity [mdpi.com]

- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 19. protocols.io [protocols.io]

- 20. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 22. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]

- 23. 2024.sci-hub.ru [2024.sci-hub.ru]

- 24. mdpi.com [mdpi.com]

- 25. Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 27. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 28. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]

- 29. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 31. meliordiscovery.com [meliordiscovery.com]

- 32. benchchem.com [benchchem.com]

- 33. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

- 37. thepharmajournal.com [thepharmajournal.com]

- 38. sigmaaldrich.com [sigmaaldrich.com]

- 39. cabidigitallibrary.org [cabidigitallibrary.org]

- 40. dergipark.org.tr [dergipark.org.tr]

- 41. tandfonline.com [tandfonline.com]

- 42. globalresearchonline.net [globalresearchonline.net]

An In-depth Technical Guide to 6-Acetyl-2(3H)-benzothiazolone: A Derivative of 2(3H)-benzothiazolone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2(3H)-benzothiazolone scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. Its derivatives have garnered significant interest due to their potential as anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and lipid-lowering agents. This technical guide focuses on a specific derivative, 6-Acetyl-2(3H)-benzothiazolone, providing a comprehensive overview of its synthesis, chemical properties, and known biological activities within the broader context of 2(3H)-benzothiazolone derivatives. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics.

Chemical Properties of 6-Acetyl-2(3H)-benzothiazolone

6-Acetyl-2(3H)-benzothiazolone is a solid, typically appearing as a white to pale cream powder. Its chemical structure consists of a benzothiazole core with an acetyl group substituted at the 6-position.

| Property | Value | Reference |

| CAS Number | 133044-44-7 | |

| Molecular Formula | C9H7NO2S | |

| Molecular Weight | 193.22 g/mol | |

| Melting Point | 190-194 °C | |

| Appearance | White to pale cream powder | |

| SMILES | CC(=O)c1ccc2NC(=O)Sc2c1 | |

| InChI Key | UFRAIEFXNRTICG-UHFFFAOYSA-N |

Synthesis of 6-Acetyl-2(3H)-benzothiazolone and Derivatives

The synthesis of 6-Acetyl-2(3H)-benzothiazolone is primarily achieved through the Friedel-Crafts acylation of the parent 2(3H)-benzothiazolone. This electrophilic aromatic substitution introduces the acetyl group at the 6-position of the benzene ring.

Experimental Protocol: Friedel-Crafts Acylation for the Synthesis of 6-Acetyl-2(3H)-benzothiazolone

Materials:

-

2(3H)-benzothiazolone

-

Acetyl chloride

-

Aluminum chloride (AlCl3)

-

Dimethylformamide (DMF)

-

Concentrated Hydrochloric acid (HCl)

-

Ethanol (EtOH)

-

Ice

Procedure:

-

A complex of AlCl3-DMF is prepared.

-

To this complex, 2(3H)-benzothiazolone (0.04 mol) and acetyl chloride (0.06 mmol) are added.

-

The reaction mixture is stirred and heated.

-

After the reaction is complete, the mixture is poured onto ice and concentrated HCl (30 ml) is added.

-

The crude product precipitates and is collected by filtration.

-

The collected solid is air-dried and recrystallized from ethanol to yield 6-Acetyl-2(3H)-benzothiazolone.

This synthetic approach allows for the direct functionalization of the 2(3H)-benzothiazolone core, providing a straightforward route to 6-acetylated derivatives.

Caption: Synthetic pathway of 6-Acetyl-2(3H)-benzothiazolone.

Biological Activities and Potential Applications

While specific quantitative biological data for 6-Acetyl-2(3H)-benzothiazolone is limited in the public domain, the broader class of 6-acyl-2(3H)-benzothiazolone derivatives has been evaluated for a range of biological activities. These studies provide valuable insights into the potential therapeutic applications of this scaffold.

Antiproliferative and Cytotoxic Activity

Derivatives of 2(3H)-benzothiazolone are widely investigated for their anticancer properties. Chalcones synthesized from 6-acetyl-2(3H)-benzothiazolone have demonstrated concentration-dependent cytotoxic effects against various cancer cell lines.[1] The antiproliferative activity of these compounds is often evaluated using the MTT assay.

Table 1: Cytotoxic Activity of 2-Mercaptobenzothiazole Derivatives in Cancer Cell Lines [2]

| Compound ID | Pancreatic Cancer IC50 (µM) | Paraganglioma IC50 (µM) | Normal Cells IC50 (µM) |

| AsPC-1 | BxPC-3 | Capan-2 | |

| 2b | 12.44 | 14.99 | 19.65 |

| 4d | 7.66 | 3.99 | 8.97 |

| 4e | 12.77 | 10.69 | 14.11 |

| 4f | 10.04 | 18.85 | 20.10 |

| 4h | 12.16 | 11.99 | 17.67 |

| 4i | 14.80 | 18.60 | 28.50 |

| 4j | 9.53 | 13.96 | 24.18 |

| 4k | 10.08 | 11.92 | 16.87 |

| 4l | 14.78 | 13.67 | 33.76 |

| 4m | 8.49 | 9.81 | 13.33 |

Note: The compounds listed are derivatives of 2-mercaptobenzothiazole and not 6-Acetyl-2(3H)-benzothiazolone itself, but illustrate the antiproliferative potential of the broader benzothiazole class.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

96-well plates

-

Complete cell culture medium

-

Test compounds (dissolved in DMSO)

-